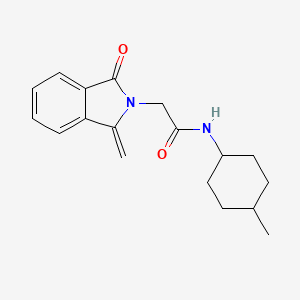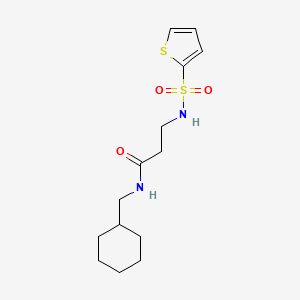
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as 3-Cl-4-APPA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 317.79 g/mol.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. Additionally, 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to modulate ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to increase the expression of BDNF and other neurotrophic factors, which promote neuronal survival and growth. Additionally, 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to modulate ion channels and receptors in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its potency and selectivity for certain ion channels and receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these targets. However, one limitation of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Future Directions
There are a number of future directions for research on 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential therapeutic applications in other neurological diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to better understand the mechanism of action of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide and its effects on ion channels and receptors in the brain. Finally, the development of more potent and selective derivatives of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide may lead to new therapeutic options for neurological diseases.
Synthesis Methods
The synthesis of 3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves the reaction between 3-chloro-N-methylbenzamide and pyridine-3-carboxaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by reduction to form the final product.
Scientific Research Applications
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The compound has been shown to improve cognitive function, motor function, and neuronal survival in animal models of these diseases.
properties
IUPAC Name |
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-3-7-16-9-11)14(18)12-5-2-6-13(15)8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEBBYZIMWATEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B7471102.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)



![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)
